Cyclohexaneethanesulfonamide
Description
Cyclohexaneethanesulfonamide (CAS: 63517-92-0) is a sulfonamide derivative featuring a cyclohexane ring linked to an ethane sulfonamide group (-SO₂NH₂). The sulfonamide group is known for its role in medicinal chemistry, often contributing to biological activity or metabolic stability.
Limited literature exists on its specific applications, though sulfonamide derivatives are commonly used in pharmaceuticals, agrochemicals, and polymer industries.
Properties
IUPAC Name |
2-cyclohexylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYYBOONIHMVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195935 | |
| Record name | Cyclohexaneethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-98-7 | |
| Record name | Cyclohexaneethanesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexaneethanesulfonamide | |
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| Record name | Cyclohexaneethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexylethane-1-sulfonamide | |
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| Record name | Cyclohexaneethanesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexaneethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with ethanesulfonyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{Cyclohexylamine} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cyclohexaneethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides
Scientific Research Applications
Cyclohexaneethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclohexaneethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Cyclohexaneethanesulfonamide with analogous cyclohexane derivatives, focusing on structural features, functional groups, and documented properties:
Key Observations:
Functional Group Influence: Sulfonamide vs. Isocyanate vs. Ketone: Hexamethylene diisocyanate’s isocyanate groups are highly reactive (used in crosslinking polymers), whereas Cyclohexanone’s ketone group undergoes reduction or condensation reactions.
Commercial and Industrial Relevance: Cyclohexane and Cyclohexanone are industrially significant (e.g., nylon intermediates), whereas this compound’s niche status limits its applications.
Hazard Profiles :
- Cyclohexane is flammable (NFPA rating: 3), while Hexamethylene diisocyanate poses respiratory hazards due to isocyanate toxicity. Data on this compound’s toxicity are absent in the evidence.
Research Findings and Limitations
- Metabolic Pathways: Cyclohexanone is metabolized by alcohol dehydrogenase to cyclohexanol, suggesting that sulfonamide derivatives like this compound might undergo hepatic conjugation or sulfonation-based detoxification.
Biological Activity
Cyclohexaneethanesulfonamide, a sulfonamide compound, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring attached to an ethanesulfonamide group. Its molecular formula is with a molecular weight of approximately 189.29 g/mol. The sulfonamide moiety is known for its ability to inhibit certain enzymes, making it a valuable compound in drug development.
The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase , an enzyme critical for various physiological processes, including acid-base balance and respiration. By inhibiting this enzyme, the compound can alter bicarbonate levels in the body, which has implications for treating conditions such as glaucoma and edema.
Biological Activities
- Antimicrobial Activity : this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness is often compared to traditional antibiotics.
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.
- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting cellular processes related to tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Reduced inflammation in animal models | |
| Antitumor | Induced apoptosis in cancer cell lines |
Case Study: Antimicrobial Efficacy
A study published in 2015 examined the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The results indicated that the compound exhibited significant antibacterial activity, comparable to established antibiotics like ampicillin .
Case Study: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The compound significantly reduced markers of inflammation and improved joint function over a treatment period .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
